Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, a propanoylamino group, and a thiazole ring
Mechanism of Action
Target of Action
The primary targets of “Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a derivative of the thiazole group, which is known to have diverse biological activities . .
Mode of Action
As a thiazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, disrupting membrane integrity, or interfering with metabolic pathways
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
One study found that a related compound, ethyl 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylate, exhibited both powerful analgesic and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but with an amino group instead of a propanoylamino group.
Methyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methyl-2-(acetylamino)-1,3-thiazole-5-carboxylate: Similar structure but with an acetylamino group instead of a propanoylamino group.
Uniqueness
This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the propanoylamino group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
ethyl 4-methyl-2-(propanoylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7(13)12-10-11-6(3)8(16-10)9(14)15-5-2/h4-5H2,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNMISXQRRJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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